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molecular formula C8H7ClO4S B1349559 2-Chloro-5-(methylsulfonyl)benzoic acid CAS No. 89938-62-5

2-Chloro-5-(methylsulfonyl)benzoic acid

Cat. No. B1349559
M. Wt: 234.66 g/mol
InChI Key: SKWDIXBVQATQSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09062033B2

Procedure details

To a solution of 2-chloro-5-(methylthio)benzoic acid (6.05 g, 30 mmol) and NaHCO3 (20 g, 240 mmol) in NaOH 0.5N (75 ml) a solution of oxone (24 g) in EDTA (0.0004M, 90 ml) was added. After 1 hour at RT Na2S2O3 (15 g in 100 ml of water) was added; after 10 min HCl 4N was added to pH 2. The white solid was filtered, washed with water and dried in vacuum at 70° C. Yield 6 g white solid.
Quantity
6.05 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Na2S2O3
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:8](SC)=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:13]([O-])(O)=O.[Na+].O[O:19][S:20]([O-:22])=O.[K+].[O-]S([O-])(=S)=O.[Na+].[Na+].Cl>[OH-].[Na+].C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O>[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([S:20]([CH3:13])(=[O:22])=[O:19])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2,3.4,5.6.7,9.10|

Inputs

Step One
Name
Quantity
6.05 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)SC
Name
Quantity
20 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
24 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
75 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
90 mL
Type
solvent
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Step Two
Name
Na2S2O3
Quantity
100 mL
Type
reactant
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The white solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuum at 70° C

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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